2-Chloro-5-iodo-thiazolo[5,4-b]pyridine

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

2-Chloro-5-iodo-thiazolo[5,4-b]pyridine (CAS 1355241-54-1) is a strategic halogenated fused heterocycle that enables chemoselective, sequential cross-coupling for rapid, unsymmetrical bis-aryl construction. Its non-substitutable orthogonal reactivity at C5 (I) and C2 (Cl) directly supports SAR studies for imatinib-resistant c-KIT, PI3K, and MALT1 (ABC-DLBCL) inhibitor programs. Choose this compound for streamlined synthetic routes and targeted lead optimization.

Molecular Formula C6H2ClIN2S
Molecular Weight 296.52 g/mol
CAS No. 1355241-54-1
Cat. No. B3377884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-iodo-thiazolo[5,4-b]pyridine
CAS1355241-54-1
Molecular FormulaC6H2ClIN2S
Molecular Weight296.52 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1N=C(S2)Cl)I
InChIInChI=1S/C6H2ClIN2S/c7-6-9-3-1-2-4(8)10-5(3)11-6/h1-2H
InChIKeyDQZBBGQUGHGRRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-iodo-thiazolo[5,4-b]pyridine (CAS 1355241-54-1): Core Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


2-Chloro-5-iodo-thiazolo[5,4-b]pyridine (CAS 1355241-54-1) is a halogenated fused heterocyclic compound that serves as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules. The compound features a rigid thiazolo[5,4-b]pyridine bicyclic core with chlorine and iodine substituents at the 2- and 5-positions, respectively, enabling orthogonal reactivity for sequential cross-coupling reactions [1]. This scaffold is structurally related to advanced kinase inhibitors targeting c-KIT [2], PI3K , and MALT1 [3], and serves as a foundational building block for constructing potent, selective therapeutic candidates.

2-Chloro-5-iodo-thiazolo[5,4-b]pyridine: Why In-Class Analogs Cannot Substitute for This Specific Dihalogenated Scaffold


Generic substitution of 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine with other thiazolo[5,4-b]pyridine derivatives or alternative halogenation patterns is not feasible due to its unique orthogonal reactivity profile. The presence of both chlorine and iodine atoms at distinct positions (C2 and C5) enables sequential, chemoselective cross-coupling reactions—a critical feature for constructing complex, unsymmetrical biaryl systems in drug discovery [1]. Replacing this compound with a mono-halogenated or differently substituted analog would eliminate this orthogonal reactivity, potentially requiring longer synthetic routes or resulting in different regioisomeric products . Furthermore, the specific substitution pattern on the thiazolo[5,4-b]pyridine core directly impacts the biological activity of final drug candidates, as demonstrated in structure-activity relationship (SAR) studies for c-KIT and PI3K inhibitors [2].

2-Chloro-5-iodo-thiazolo[5,4-b]pyridine: Quantitative Comparative Evidence for Procurement and Application Decisions


Orthogonal Reactivity via C2-Chloro and C5-Iodo Substituents Enables Sequential Cross-Coupling Chemistry

2-Chloro-5-iodo-thiazolo[5,4-b]pyridine possesses both a chlorine atom at the 2-position and an iodine atom at the 5-position. This dihalogenation pattern allows for orthogonal reactivity: the iodine atom undergoes oxidative addition more readily than the chlorine atom, enabling chemoselective cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C5 position first, followed by subsequent functionalization at the C2 position [1]. In contrast, mono-halogenated thiazolo[5,4-b]pyridines, such as 2-chloro-thiazolo[5,4-b]pyridine or 5-iodo-thiazolo[5,4-b]pyridine, offer only a single reactive site, limiting their utility in the synthesis of unsymmetrical bis-aryl derivatives .

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Scaffold Utility Validated by Advanced c-KIT Inhibitors with Nanomolar to Micromolar Potency

Thiazolo[5,4-b]pyridine derivatives have been extensively studied as c-KIT kinase inhibitors. A 2022 study reported that derivative 6r exhibited an IC50 of 4.77 ± 0.38 μM against the imatinib-resistant c-KIT V560G/D816V double mutant in an ADP-Glo kinase assay [1]. This potency is comparable to sunitinib (IC50 = 3.98 ± 1.18 μM) and significantly superior to imatinib (IC50 = 37.93 ± 8.68 μM) against the same mutant [2]. While 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine itself is not the final bioactive molecule, it serves as a critical synthetic precursor to these potent c-KIT inhibitors, demonstrating the scaffold's validated utility in overcoming clinically relevant kinase mutations [3].

Kinase Inhibitors Cancer Therapeutics Structure-Activity Relationship

Commercial Availability with Defined Purity Specifications for Research Use

2-Chloro-5-iodo-thiazolo[5,4-b]pyridine is commercially available from multiple vendors with defined purity specifications. For example, Leyan offers the compound with a purity of 97% , while Enamine and 1PlusChem offer it at 95% purity [1]. This is comparable to the purity grades offered for related thiazolo[5,4-b]pyridine building blocks, such as 2-chloro-thiazolo[5,4-b]pyridine (typically 95-98%) and 5-iodo-thiazolo[5,4-b]pyridine (typically 95-97%) . The availability of this specific dihalogenated compound in research quantities (from 50 mg to 10 g) enables its direct use in laboratory-scale synthesis without the need for in-house preparation, saving significant time and resources [1].

Chemical Procurement Quality Control Medicinal Chemistry

2-Chloro-5-iodo-thiazolo[5,4-b]pyridine: Optimal Application Scenarios in Drug Discovery and Chemical Biology


Synthesis of Unsymmetrical Bis-Aryl Thiazolo[5,4-b]pyridine Kinase Inhibitors

2-Chloro-5-iodo-thiazolo[5,4-b]pyridine is ideally suited for the synthesis of unsymmetrical bis-aryl thiazolo[5,4-b]pyridine derivatives via sequential cross-coupling reactions. Researchers can first perform a Suzuki-Miyaura coupling at the more reactive C5 iodo position to install an aryl or heteroaryl group, followed by a second coupling at the C2 chloro position to introduce a different substituent. This orthogonal reactivity is essential for constructing the diverse substitution patterns required for structure-activity relationship (SAR) studies in kinase inhibitor programs, such as those targeting c-KIT [1] and PI3K .

Lead Optimization for Overcoming Imatinib-Resistant c-KIT Mutants

Given the demonstrated potency of thiazolo[5,4-b]pyridine derivatives against imatinib-resistant c-KIT mutants (e.g., V560G/D816V) [1], 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine is a strategic starting material for medicinal chemistry campaigns aimed at developing next-generation c-KIT inhibitors. The scaffold's ability to accommodate diverse substituents at both the C2 and C5 positions allows for fine-tuning of potency, selectivity, and pharmacokinetic properties, as evidenced by the SAR studies that identified derivative 6r .

Construction of MALT1 Protease Inhibitors for B-Cell Lymphoma

Thiazolo[5,4-b]pyridine derivatives have been patented as allosteric inhibitors of MALT1 protease, a key target in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) [2]. 2-Chloro-5-iodo-thiazolo[5,4-b]pyridine can serve as a core intermediate for synthesizing these patented MALT1 inhibitors, enabling researchers to explore novel analogs with improved cellular potency and refined selectivity profiles .

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